

4-Bromo-3-chlorobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3-chlorobenzaldehyde**

Cat. No.: **B169199**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3-chlorobenzaldehyde**: Properties, Synthesis, and Applications

Introduction

4-Bromo-3-chlorobenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its chemical architecture, featuring an electrophilic aldehyde functional group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides multiple reaction sites for constructing complex molecular frameworks. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a sought-after building block for the synthesis of novel pharmaceutical agents, agrochemicals, and fine chemicals. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

The fundamental properties of **4-Bromo-3-chlorobenzaldehyde** are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	120077-69-2	[1] [2]
Molecular Formula	C ₇ H ₄ BrClO	[1] [2] [3]
Molecular Weight	219.46 g/mol	[1] [2]
Appearance	White to yellow solid	
Melting Point	52 °C	[3]
Boiling Point	281.3 ± 25.0 °C (Predicted)	[3]
Density	1.698 ± 0.06 g/cm ³ (Predicted)	[3]
IUPAC Name	4-bromo-3-chlorobenzaldehyde	[2]
Synonyms	3-Chloro-4-bromobenzaldehyde, 4-Bromo-5-chlorobenzaldehyde	[1]

Spectroscopic Profile

The unique structural features of **4-Bromo-3-chlorobenzaldehyde** give rise to a distinct spectroscopic fingerprint, which is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is characterized by signals from the aldehydic proton and the three aromatic protons. The aldehydic proton appears as a singlet significantly downfield (around δ 9.98 ppm) due to the deshielding effect of the carbonyl group.[\[4\]](#) The aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. One proton appears as a doublet at δ 8.11 ppm, another as part of an AB system at δ 8.02 ppm, and the third as a doublet of doublets at δ 7.77 ppm.[\[4\]](#)
- ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically ~190 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the inductive and resonance effects of the aldehyde, bromine, and chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm^{-1} .
- C-H Stretch (Aldehyde): Two characteristic, weaker bands are typically observed around 2720 cm^{-1} and 2820 cm^{-1} .^[5] The presence of the band near 2720 cm^{-1} is particularly diagnostic for an aldehyde.^[5]
- Aromatic C=C Stretches: Medium to weak absorptions appear in the 1400-1600 cm^{-1} range.^[5]
- C-Br/C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region, typically below 850 cm^{-1} .^[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak cluster. Due to the natural isotopic abundances of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), the molecular ion region will show a characteristic pattern of peaks corresponding to the different isotopic combinations, confirming the presence of both halogens. Common fragmentation pathways include the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), or cleavage of the carbon-halogen bonds.^{[7][8]}

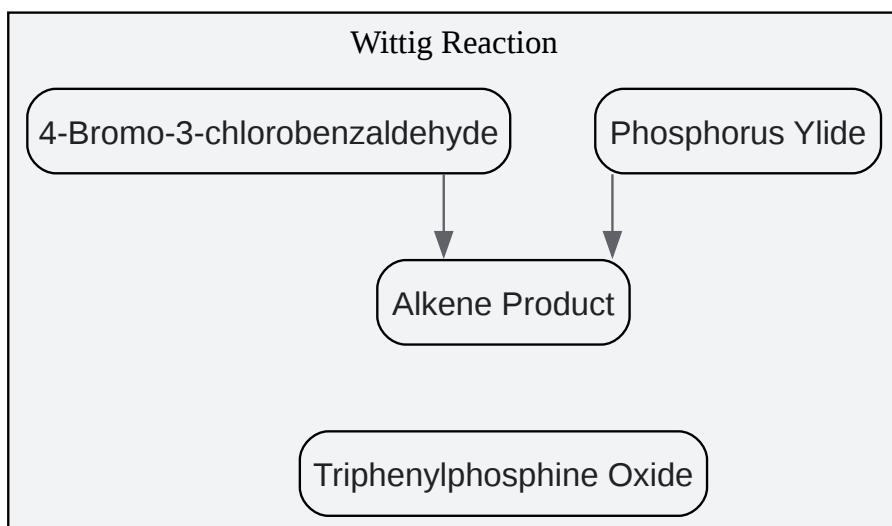
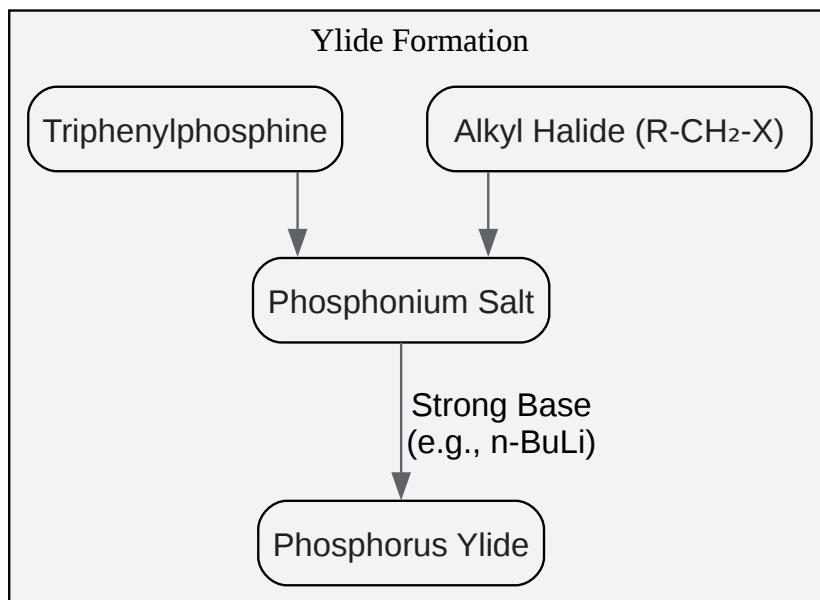
Synthesis and Purification Protocol

4-Bromo-3-chlorobenzaldehyde can be synthesized via a two-step process starting from 4-bromo-3-chlorobenzoic acid. This involves the reduction of the carboxylic acid to a benzyl alcohol, followed by selective oxidation to the desired aldehyde.^{[4][9]}

Step 1: Reduction

4-Bromo-3-chlorobenzoic Acid

Borane-THF complex
0°C, 10h



(4-Bromo-3-chlorophenyl)methanol

Step 2: Oxidation

(4-Bromo-3-chlorophenyl)methanol

Manganese Dioxide (MnO₂)
1,2-Dichloroethane, 25°C, 18h

4-Bromo-3-chlorobenzaldehyde

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 120077-69-2 | 4-Bromo-3-chlorobenzaldehyde - Synblock [synblock.com]
- 2. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-Bromo-3-chlorobenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169199#4-bromo-3-chlorobenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com